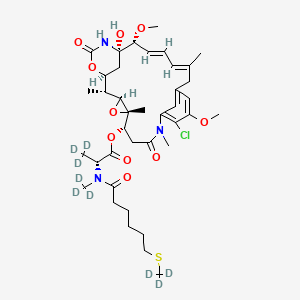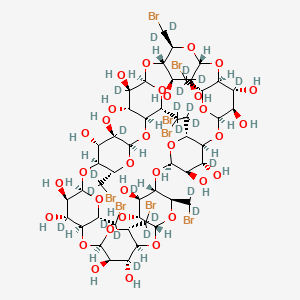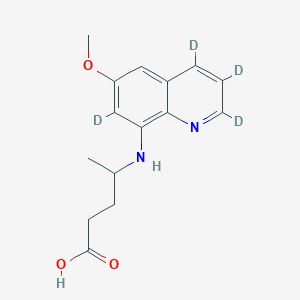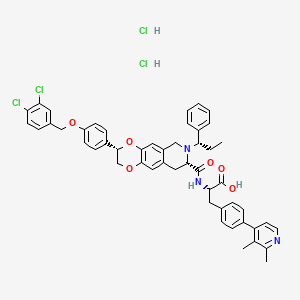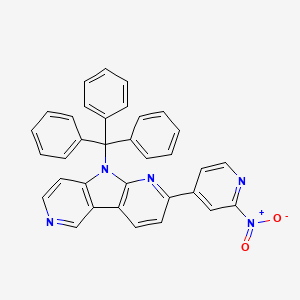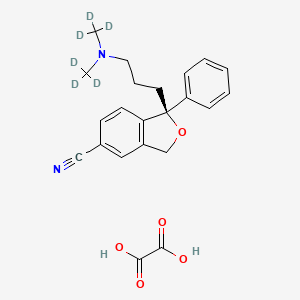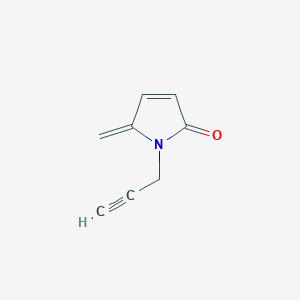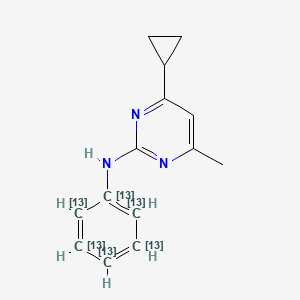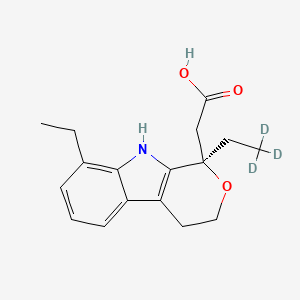
(R)-(-)-Etodolac-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-Etodolac-d3 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) etodolac. The compound is characterized by the presence of three deuterium atoms, which are isotopes of hydrogen. This modification is often used in pharmacokinetic studies to trace the metabolic pathways of the drug without altering its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Etodolac-d3 typically involves the incorporation of deuterium atoms into the etodolac molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterating agent such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can also introduce deuterium atoms into the molecule. For example, deuterated acetic acid can be used in the esterification step to produce the deuterated ester.
Industrial Production Methods
Industrial production of ®-(-)-Etodolac-d3 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of deuterium gas or deuterated solvents are used to achieve the desired level of deuteration.
Purification: The product is then purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-Etodolac-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring in ®-(-)-Etodolac-d3 can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
®-(-)-Etodolac-d3 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to trace the metabolic pathways of etodolac in the body.
Drug Metabolism: It helps in understanding the metabolism and excretion of etodolac.
Isotope Effects: Studying the isotope effects on the pharmacological properties of etodolac.
Analytical Chemistry: Used as an internal standard in mass spectrometry and other analytical techniques.
Mécanisme D'action
®-(-)-Etodolac-d3 exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, specifically COX-2. This inhibition reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. The molecular targets include the COX-2 enzyme, and the pathways involved are the arachidonic acid pathway leading to the reduction of prostaglandin synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Etodolac: The non-deuterated form of the compound.
Ibuprofen: Another NSAID with similar anti-inflammatory properties.
Naproxen: A widely used NSAID with similar mechanisms of action.
Uniqueness
®-(-)-Etodolac-d3 is unique due to the presence of deuterium atoms, which makes it valuable in pharmacokinetic studies and drug metabolism research. The deuterium atoms provide a way to trace the drug without altering its pharmacological effects, making it a powerful tool in scientific research.
Propriétés
Formule moléculaire |
C17H21NO3 |
|---|---|
Poids moléculaire |
290.37 g/mol |
Nom IUPAC |
2-[(1R)-8-ethyl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C17H21NO3/c1-3-11-6-5-7-12-13-8-9-21-17(4-2,10-14(19)20)16(13)18-15(11)12/h5-7,18H,3-4,8-10H2,1-2H3,(H,19,20)/t17-/m1/s1/i2D3 |
Clé InChI |
NNYBQONXHNTVIJ-NVNSKBCASA-N |
SMILES isomérique |
[2H]C([2H])([2H])C[C@]1(C2=C(CCO1)C3=CC=CC(=C3N2)CC)CC(=O)O |
SMILES canonique |
CCC1=C2C(=CC=C1)C3=C(N2)C(OCC3)(CC)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-3-[(2R,3S,4S,5S,6S)-3-hydroxy-4-methoxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B12415993.png)
